5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
Description
5-Chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted benzene ring linked via an amide bond to a branched ethyl chain. This chain includes two methoxy groups and a 2-methoxyphenyl substituent, creating a sterically hindered and electron-rich structure. The compound’s complexity arises from its multiple methoxy groups, which enhance solubility and influence its pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)14-10-12(19)8-9-16(14)23-2/h4-10,17H,11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPJDUDZCDRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves several steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under specific conditions to form the desired benzamide . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
Anticancer Activity
A study evaluated derivatives of this compound for their anticancer properties. The derivatives exhibited cytotoxic activity against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance biological activity. The mechanism of action is thought to involve the inhibition of specific enzymes involved in cancer cell proliferation .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 12.5 |
| Derivative B | HeLa (cervical cancer) | 15.3 |
Anti-inflammatory Properties
Research has shown that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases .
Synthetic Applications
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules.
Synthesis Routes
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Backbone : Achieved through acylation reactions.
- Substitution Reactions : Introducing methoxy and chloro groups via electrophilic aromatic substitution.
A common synthetic route includes:
- Acylation of Aniline : Reacting aniline with an appropriate acyl chloride.
- Chlorination : Using thionyl chloride to introduce chlorine at the desired position.
- Methoxylation : Employing methyl iodide in a nucleophilic substitution reaction to add methoxy groups.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, particularly histone deacetylases (HDACs). These studies indicate that the compound has a favorable binding profile, which correlates with its observed biological activities .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound suggests good membrane permeability but raises concerns regarding its solubility and potential toxicity at higher concentrations .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include enzymatic reactions that facilitate the conversion of the intermediate to the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Methoxy Substituents: The target compound’s 2-methoxy groups on both the benzamide and ethyl chain likely enhance solubility and metabolic stability compared to non-methoxy analogs (e.g., N-phenethyl derivatives) . However, excessive methoxy groups may reduce membrane permeability due to increased polarity.
- Sulfonamide vs. Methoxy-Ethyl Groups : Sulfonamide-containing analogs (e.g., 16673-34-0 and 4j) exhibit potent anti-inflammatory or anti-cancer activity due to sulfonamide’s ability to interact with biological targets like NLRP3 inflammasome or microtubules . In contrast, the target compound’s methoxy-ethyl chain may favor interactions with lipid-rich environments or GPCRs.
- Sodium Salt Derivatives : Crystalline sodium salts (e.g., ) improve bioavailability and stability, making them suitable for cardiovascular applications .
Pharmacological Profiles
- Anti-Cancer Activity : Derivatives like 4j (GI50 = 1.9 µM in MIA PaCa-2 cells) act via G2/M cell cycle arrest and apoptosis induction, outperforming simpler analogs .
- Cardioprotective Effects : The sodium salt derivative () demonstrates efficacy in ischemic heart disease models, likely due to its thiocarbonyl group enhancing target binding .
- Anti-Inflammatory Potential: 16673-34-0 inhibits NLRP3 activation at lower doses than early sulfonamides like glyburide, suggesting structural optimization for reduced off-target effects .
Key Research Findings and Implications
- Therapeutic Divergence : Despite structural similarities, sulfonamide analogs are prioritized in oncology, while methoxy-rich derivatives (e.g., target compound) may excel in cardiovascular or CNS diseases due to differential target engagement .
- Synthetic Flexibility : Chlorosulfonation and amine coupling () allow modular synthesis of analogs, enabling rapid SAR exploration .
- Unanswered Questions : The target compound’s exact mechanism and optimal therapeutic niche require further investigation, particularly comparative studies with sulfonamide derivatives .
Biological Activity
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a compound that has attracted attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a chloro group, methoxy groups, and a benzamide structure, which may influence its biological activity.
- Molecular Formula : C17H18ClN3O4
- Molecular Weight : 363.79 g/mol
- CAS Number : 158751-77-0
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research has indicated that benzamide derivatives exhibit significant antimicrobial activity. For example, studies have shown that certain benzamide compounds possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 and 12.5 µg/mL, demonstrating their potency compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of benzamide derivatives has also been explored. Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This suggests a possible application in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study evaluated the effects of various benzamide derivatives on cancer cell lines, revealing that some compounds significantly inhibited cell proliferation. The mechanism was linked to the downregulation of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- In Vivo Studies : Animal models treated with benzamide derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups. This indicates the potential for these compounds in cancer therapy .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing 5-chloro-2-methoxy-N-substituted benzamide derivatives?
The synthesis typically involves multi-step reactions starting with 5-chloro-2-methoxybenzoic acid or its derivatives. A widely used method () includes:
- Step 1 : Activation of the carboxylic acid using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature.
- Step 2 : Coupling with substituted amines (e.g., 2-methoxy-2-(2-methoxyphenyl)ethylamine) in a THF/water solvent system under basic conditions (e.g., sodium carbonate).
- Optimization : Yields (45–93%) depend on the steric and electronic properties of the amine. For advanced modifications, chlorosulfonic acid can introduce sulfonamide groups ().
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm substitution patterns (e.g., methoxy groups at positions 2 and 2') and benzamide backbone integrity.
- HPLC-MS : For purity assessment and molecular weight verification ( highlights the need for independent validation due to vendor data limitations).
- IR Spectroscopy : To identify carbonyl (C=O) stretching (~1650 cm⁻¹) and methoxy (C-O) bands (~1250 cm⁻¹) ( ).
Advanced: How can researchers resolve contradictory bioactivity data across studies?
Discrepancies may arise from:
- Impurity profiles : Commercial sources (e.g., Sigma-Aldrich) may lack analytical data ( ), necessitating in-house LC-MS or NMR validation.
- Biological assay conditions : Differences in cell lines, biofilm vs. planktonic models (), or receptor binding protocols ( ) can skew results.
- Methodology : Replicate experiments using standardized controls (e.g., DMSO for solubility, known inhibitors as positive controls) ().
Advanced: What strategies optimize reaction yields for sterically hindered derivatives?
Challenges arise with bulky substituents (e.g., 2-methoxyphenyl groups). Solutions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates.
- Catalysis : Use of coupling agents like HATU or EDCI for amide bond formation ().
- Temperature control : Prolonged reaction times (12–24 hours) at room temperature improve conversion ().
Advanced: How to design experiments evaluating dual dopamine D2/serotonin 5-HT3 receptor antagonism?
This requires:
- Structural analogs : Synthesize derivatives with varying methoxy substituents ( ) to assess pharmacophore requirements.
- Binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for D2, [³H]-GR65630 for 5-HT3) to measure IC₅₀ values.
- Functional assays : Test inhibition of serotonin-induced ileum contraction (ex vivo) and apomorphine-induced climbing behavior (in vivo) ( ).
Advanced: What are the pitfalls in interpreting fluorescence data for benzamide derivatives?
Common issues include:
- Autofluorescence : Methoxy and chloro substituents may interfere; use quenchers or time-resolved fluorescence ( ).
- Solvent effects : Polar solvents (e.g., water) can shift emission maxima; standardize solvent systems.
- Concentration dependence : Aggregation at high concentrations alters intensity; confirm linearity via dilution studies.
Basic: How to validate purity for commercially sourced intermediates?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values ( ).
- Cross-validation : Compare with independently synthesized batches ().
Advanced: What computational tools predict metabolic stability of this compound?
- In silico models : Use SwissADME or ADMET Predictor to estimate cytochrome P450 metabolism sites (e.g., demethylation of methoxy groups).
- Docking studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify labile regions ().
- Metabolite synthesis : Prepare potential metabolites (e.g., hydroxylated derivatives) for in vitro stability assays ( ).
Basic: What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact ().
- Waste disposal : Segregate halogenated waste for incineration ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) ().
Advanced: How to troubleshoot low yields in amide coupling reactions?
- Activation failure : Test carboxylic acid activation with CDI (1,1'-carbonyldiimidazole) as an alternative to ethyl chloroformate.
- Amine nucleophilicity : Deprotonate amines with stronger bases (e.g., DBU) in anhydrous conditions ().
- Byproduct removal : Use scavenger resins (e.g., polymer-bound trisamine) to trap excess reagents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
